molecular formula C13H8ClN B14215677 3-[(2-Chlorophenyl)ethynyl]pyridine CAS No. 827574-79-8

3-[(2-Chlorophenyl)ethynyl]pyridine

Cat. No.: B14215677
CAS No.: 827574-79-8
M. Wt: 213.66 g/mol
InChI Key: ONHNKLOWCVQFDE-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)ethynyl]pyridine is an organic compound with the molecular formula C13H8ClN It is a derivative of pyridine, featuring a chlorophenyl group attached via an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)ethynyl]pyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst (such as Pd(PPh3)4), a copper co-catalyst (CuI), and a base (such as triethylamine) in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)ethynyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl-substituted pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chlorophenyl)ethynyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)ethynyl]pyridine involves its interaction with specific molecular targets. The ethynyl group allows for π-π interactions with aromatic systems, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)ethynyl]pyridine
  • 4-[(2-Chlorophenyl)ethynyl]pyridine
  • 3-[(4-Chlorophenyl)ethynyl]pyridine

Uniqueness

3-[(2-Chlorophenyl)ethynyl]pyridine is unique due to the specific positioning of the chlorophenyl group, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

CAS No.

827574-79-8

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

3-[2-(2-chlorophenyl)ethynyl]pyridine

InChI

InChI=1S/C13H8ClN/c14-13-6-2-1-5-12(13)8-7-11-4-3-9-15-10-11/h1-6,9-10H

InChI Key

ONHNKLOWCVQFDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CN=CC=C2)Cl

Origin of Product

United States

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